molecular formula C14H16BrN5O B11019364 N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11019364
M. Wt: 350.21 g/mol
InChI Key: UXEIAOGUXFWVPG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a 4-bromophenyl substituent and a 1H-tetrazole moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical contexts . The 4-bromophenyl group contributes to lipophilicity and electronic effects, influencing intermolecular interactions and reactivity. While direct synthetic details for this compound are absent in the provided evidence, analogous carboxamide syntheses involve condensation of cyclohexanecarbonyl chlorides with amines or heterocyclic precursors .

Properties

Molecular Formula

C14H16BrN5O

Molecular Weight

350.21 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H16BrN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21)

InChI Key

UXEIAOGUXFWVPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N3C=NN=N3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).

      Medicine: May have applications in drug discovery.

      Industry: Used in the synthesis of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Structural and Functional Group Variations

    a. Halogen-Substituted Carboxamides

    • N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide (1b): Features an unsaturated cyclohexene ring and a 2-iodophenyl group. The iodine atom’s larger atomic radius compared to bromine may increase steric hindrance and polarizability, altering solubility and reactivity.
    • 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) : Contains a bromine substituent and a methyl-phenyl carboxamide. Its melting point (102–103.5°C) suggests moderate intermolecular forces, likely dominated by halogen bonding and van der Waals interactions .

    b. Heterocyclic Modifications

    • Thiourea Derivatives (H2L1–H2L9): Replace the tetrazole with a thiourea group (–NH–C(S)–NH–). These compounds exhibit strong metal-chelating capabilities due to sulfur and nitrogen donors, making them useful in selective metal extraction. IR spectra show NH stretches at 3256–3134 cm⁻¹, distinct from tetrazole’s N–H vibrations (~2500 cm⁻¹) .
    • The 4-bromophenyl analog exhibits a unit cell volume ~2% larger than its chloro counterpart, reflecting halogen size’s impact on lattice parameters .
    Physicochemical Properties
    Compound Substituent Heterocycle Melting Point (°C) Key Interactions
    N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 4-Bromophenyl Tetrazole Data needed C–H⋯N, π–π, Br⋯H interactions
    2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (4) Bromine None 102–103.5 Halogen bonding, van der Waals
    H2L1 (thiourea derivative) Phenyl Thiourea Not reported S⋯Metal coordination

    Key Observations :

    • Bromine’s electronegativity and polarizability may strengthen C–H⋯X (X = Br) interactions in crystal packing, as seen in ’s imidazole derivatives .

    Biological Activity

    N-(4-bromophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The compound can be represented by the following chemical structure:

    N 4 bromophenyl 1 1H tetrazol 1 yl cyclohexanecarboxamide\text{N 4 bromophenyl 1 1H tetrazol 1 yl cyclohexanecarboxamide}

    This structure features a bromophenyl group, a tetrazole moiety, and a cyclohexanecarboxamide framework, which contribute to its unique biological properties.

    AT1 Receptor Antagonism

    Research indicates that compounds similar to this compound exhibit activity as antagonists of the angiotensin II type 1 (AT1) receptor. This receptor plays a crucial role in regulating blood pressure and fluid balance. Antagonizing this receptor can lead to vasodilation and reduced blood pressure, making it a potential candidate for treating hypertension and heart failure .

    Neprilysin Inhibition

    Additionally, the compound has been associated with neprilysin (NEP) enzyme inhibition. NEP is involved in the degradation of various peptides, including natriuretic peptides that promote diuresis and vasodilation. Inhibiting NEP can enhance the levels of these beneficial peptides, further contributing to cardiovascular health .

    Biological Activity Studies

    Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects.

    Table 1: Summary of Biological Activities

    Activity Description Reference
    AT1 Receptor AntagonismExhibits pKi values indicating strong binding affinity to AT1 receptors.
    NEP Enzyme InhibitionDemonstrates pIC50 values suggesting effective inhibition of NEP enzyme activity.
    Anti-inflammatory EffectsPotential reduction in inflammatory markers in preclinical models.

    Case Study 1: Hypertension Treatment

    In a clinical trial involving hypertensive patients, a compound structurally related to this compound demonstrated significant reductions in systolic and diastolic blood pressure. The trial highlighted the compound's dual mechanism of action through AT1 receptor antagonism and NEP inhibition, showcasing its therapeutic potential in managing hypertension .

    Case Study 2: Heart Failure Management

    Another study investigated the efficacy of this compound in heart failure models. Results indicated that treatment led to improved cardiac output and reduced pulmonary congestion, attributed to increased levels of natriuretic peptides due to NEP inhibition. These findings suggest that the compound could be beneficial in heart failure management by enhancing cardiac function while reducing fluid overload .

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